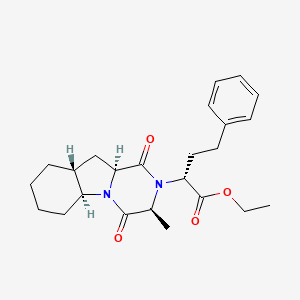
Tropisetron-d3 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stable isotope labeled (deuterated) internal standard for Tropisetron
Aplicaciones Científicas De Investigación
Anti-inflammatory Effects in Inflammatory Bowel Disease (IBD)
Tropisetron, a 5-Hydroxytryptamine (5-HT)-3 receptor antagonist, has been studied for its anti-inflammatory properties in the context of inflammatory bowel disease (IBD). Research on a rat model of experimental colitis indicated that Tropisetron might be beneficial in treating IBD, suggesting potential therapeutic applications beyond its conventional use in managing chemotherapy-induced nausea (Mousavizadeh et al., 2009).
Renal Protective Effects in Diabetic Nephropathy
A study on diabetic rats revealed that Tropisetron exerted a protective effect against diabetic nephropathy (DN). The research highlighted its role in ameliorating renal damage by suppressing oxidative stress and altering levels of certain proteins like SIRT1, FOXO3a, and claudin-1. This indicates Tropisetron's potential application in mitigating renal complications associated with diabetes (Samadi et al., 2020).
Neuroprotective Properties in Alzheimer's Disease
Research on an Alzheimer's disease (AD) model in rats suggested that Tropisetron might have neuroprotective properties. The study explored its effects in a beta-amyloid rat model of AD, focusing on its potential involvement with 5-HT3 receptors. This suggests a possible new avenue for AD treatment using Tropisetron (Rahimian et al., 2013).
Modulation of Glycine Receptor Function
A study highlighted Tropisetron's role in modulating the glycine receptor chloride channel. The findings revealed that Tropisetron has both potentiating and inhibitory effects on this receptor, occurring at different concentration ranges. This indicates its potential application in modulating neuronal signaling pathways (Yang et al., 2007).
Impact on Cognitive Functions
In a study involving mice, Tropisetron showed potential in improving cognitive deficits induced by the NMDA receptor antagonist phencyclidine. This suggests Tropisetron's potential use in enhancing cognitive functions, particularly in conditions like schizophrenia (Hashimoto et al., 2006).
Potential Anti-Aging Effects on the Brain
Research on a mouse model of aging showed that Tropisetron could have anti-aging effects on the brain. The study indicated that Tropisetron reversed oxidative damage, mitochondrial dysfunction, and inflammatory responses in the brain, possibly through the upregulation of SIRT1, a gene associated with aging (Mirshafa et al., 2020).
Propiedades
Nombre del producto |
Tropisetron-d3 HCl |
|---|---|
Fórmula molecular |
C17H17D3N2O2.HCl |
Peso molecular |
323.83 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



